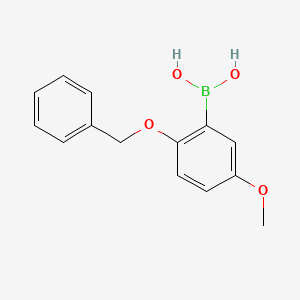

(2-(Benzyloxy)-5-methoxyphenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-(Benzyloxy)-5-methoxyphenyl)boronic acid: is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with benzyloxy and methoxy groups. The presence of these functional groups makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions.

Mechanism of Action

Target of Action

The primary target of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . This reaction is a key step in many synthetic procedures, particularly in the formation of biaryl compounds . The downstream effects include the formation of carbon–carbon bonds, which are crucial in organic synthesis .

Pharmacokinetics

It’s known that boronic acids and their esters, in general, are only marginally stable in water . The rate of hydrolysis of these compounds is influenced by the pH, and is considerably accelerated at physiological pH . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.

Result of Action

The result of the action of this compound is the formation of carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of complex organic compounds . On a molecular level, the compound acts as a Lewis acid, forming a boronate ester that can participate in transmetalation .

Action Environment

The action of this compound can be influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of boronic acids and their esters is considerably accelerated at physiological pH . This could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate (KOAc) . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The choice of catalysts and reaction conditions is optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2-(Benzyloxy)-5-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

Nucleophiles: For substitution reactions, common nucleophiles include alkoxides and amines.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation of the boronic acid group.

Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: (2-(Benzyloxy)-5-methoxyphenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . It serves as a key intermediate in the synthesis of complex organic molecules.

Biology and Medicine: In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes . This compound can be used in the development of enzyme inhibitors and as a tool for studying enzyme mechanisms.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its role in cross-coupling reactions makes it valuable for the synthesis of various functionalized compounds.

Comparison with Similar Compounds

Phenylboronic Acid: Lacks the benzyloxy and methoxy groups, making it less versatile in certain reactions.

(4-Methoxyphenyl)boronic Acid: Similar structure but with the methoxy group in a different position, affecting its reactivity and applications.

(3-Formylphenyl)boronic Acid: Contains a formyl group instead of benzyloxy, leading to different chemical properties and applications.

Uniqueness: (2-(Benzyloxy)-5-methoxyphenyl)boronic acid is unique due to the presence of both benzyloxy and methoxy groups, which enhance its reactivity and make it suitable for a wider range of applications in organic synthesis and enzyme inhibition.

Biological Activity

(2-(Benzyloxy)-5-methoxyphenyl)boronic acid is a member of the boronic acid family, known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its reactivity and interactions with biological targets. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a benzyloxy group and a methoxy group, along with a boronic acid functional group. The presence of these substituents enhances its chemical reactivity, allowing it to participate in various reactions such as Suzuki–Miyaura cross-coupling.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Boronic acids have been shown to inhibit certain enzymes associated with cancer progression, making them promising candidates for cancer therapy. For instance, studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cell lines by interfering with key signaling pathways involved in tumor growth and metastasis.

Table 1: Summary of Anticancer Activities

| Compound Name | Mechanism of Action | Notable Effects |

|---|---|---|

| This compound | Enzyme inhibition, disruption of signaling pathways | Reduced cell viability in cancer lines |

| 4-Bromophenylboronic acid | Inhibition of tubulin polymerization | Induces apoptosis in cancer cells |

| 3-(Benzyloxy)phenylboronic acid | Anti-inflammatory effects | Suppresses tumor growth |

The mechanism by which this compound exerts its biological effects primarily involves its ability to form stable complexes with nucleophiles. This interaction can lead to enzyme inhibition, particularly in pathways related to cancer cell survival and proliferation. For example, studies have shown that boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells .

Study on Enzyme Inhibition

A recent study focused on the enzyme inhibition capabilities of this compound. The compound was tested against various cancer cell lines using cell viability assays. Results indicated that it significantly reduced the viability of Huh7 hepatocellular carcinoma cells at concentrations above 5 μM, showcasing an IC50 value indicative of its potency .

Impact on Metastasis

Another aspect investigated was the compound's effect on metastasis. In vitro studies revealed that treatment with this compound led to decreased migration and invasion capabilities in Huh7 cells. The mechanism involved downregulation of integrin α7 expression and inhibition of downstream signaling pathways such as FAK/AKT, which are crucial for cell motility .

Properties

IUPAC Name |

(5-methoxy-2-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO4/c1-18-12-7-8-14(13(9-12)15(16)17)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCGRZUCAKJOFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)OCC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.